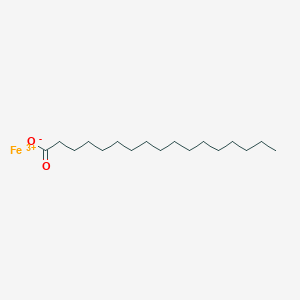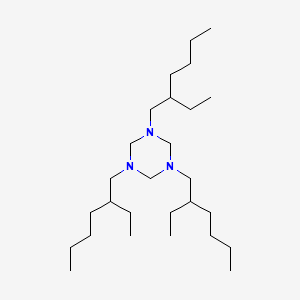
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine is a chemical compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a triazine ring structure with three nitrogen atoms and three substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate compounds.
Cyclization: The intermediates undergo cyclization to form the hexahydro-1,3,5-triazine ring structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, can optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the substituents.
Substitution: Substitution reactions can occur at the nitrogen atoms or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a biocide in metalworking fluids and other industrial applications
Mécanisme D'action
The mechanism of action of 1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. The exact pathways and molecular targets may vary depending on the specific application and the type of microorganism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1,3,5-triazine: A parent compound with a similar triazine ring structure.
1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A derivative with hydroxyethyl substituents.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: A derivative with acryloyl groups .
Uniqueness
These substituents can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
93942-45-1 |
|---|---|
Formule moléculaire |
C27H57N3 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
1,3,5-tris(2-ethylhexyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-7-13-16-25(10-4)19-28-22-29(20-26(11-5)17-14-8-2)24-30(23-28)21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
Clé InChI |
IOOQZUUFSICDQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1CN(CN(C1)CC(CC)CCCC)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



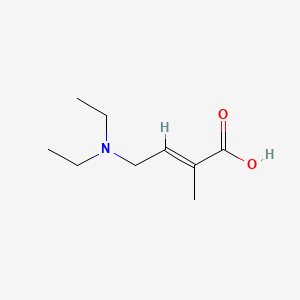

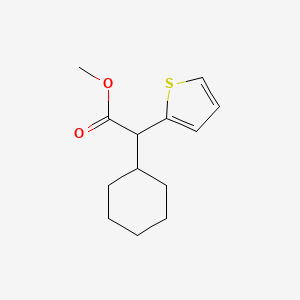

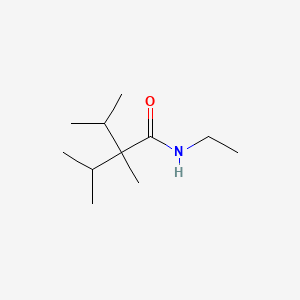
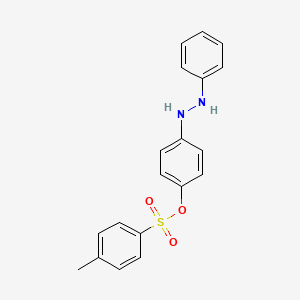

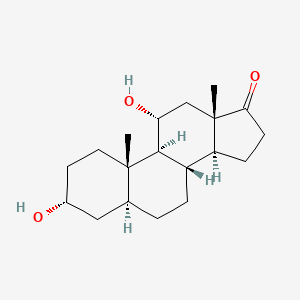

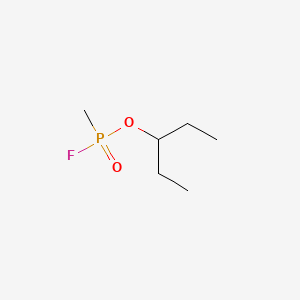

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
